molecular formula C24H24N2O3 B2765138 1-Benzhydryl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea CAS No. 1421504-78-0

1-Benzhydryl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea

Cat. No. B2765138
CAS RN: 1421504-78-0
M. Wt: 388.467
InChI Key: XFKKXENQLNHMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound is commonly referred to as BDBU and has been studied extensively for its unique properties and potential benefits.

Scientific Research Applications

Organocatalysis and Synthesis

  • 2-Hydroxy-5-sulfobenzoic Acid as an Efficient Organocatalyst : Research has shown that 2-hydroxy-5-sulfobenzoic acid can catalyze the synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones under solvent-free conditions, demonstrating the utility of organocatalysts in synthesizing complex organic molecules efficiently and eco-friendly (Kiyani et al., 2015).

Cyclization and Rearrangement Reactions

  • Synthesis via Curtius Rearrangement : A study explored the transformation of 2-(alkylcarbonyl)benzoic acids into azide derivatives and further to ureas, highlighting the versatility of urea derivatives in organic synthesis and their potential applications in developing novel compounds (Khouili et al., 2021).

Novel Urea Derivatives Synthesis

  • Creation of Cyclic Dipeptidyl Ureas : Research into the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas, expanding the scope of urea derivatives in pharmaceutical research and development (Sañudo et al., 2006).

Antimicrobial and Biological Activities

  • Antimicrobial Screening of Benzofuranyl Aryl Ureas : A study reported on the synthesis and antimicrobial screening of benzofuran aryl ureas and carbamates, showing significant biological activity against various microbial strains, suggesting the potential of urea derivatives in developing new antimicrobial agents (Kumari et al., 2019).

Environmental and Health Implications

  • Parabens and Their Metabolites in Aquatic Environments : The occurrence and fate of parabens, structurally related to some urea derivatives, in aquatic environments have been reviewed, highlighting the importance of understanding the environmental impact and behavior of chemical compounds widely used in consumer products (Haman et al., 2015).

properties

IUPAC Name

1-benzhydryl-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c27-21(19-11-12-22-20(15-19)13-14-29-22)16-25-24(28)26-23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,21,23,27H,13-14,16H2,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKKXENQLNHMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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